Sitafloxacin
描述
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic developed to address multidrug-resistant bacterial infections. It exhibits a dual mechanism of action by inhibiting bacterial DNA gyrase (topoisomerase IV) and topoisomerase II, thereby disrupting DNA replication and repair . Approved in Japan since the early 2000s and in Thailand since 2012, it is clinically used for respiratory tract infections (RTIs), urinary tract infections (UTIs), and sexually transmitted infections (STIs) caused by Mycoplasma genitalium . This compound demonstrates broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .
Structure
3D Structure
属性
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-CYZMBNFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127254-12-0 | |
| Record name | Sitafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAFLOXACIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
相似化合物的比较
Table 1. MIC50/90 Values (mg/L) of this compound vs. Comparators
| Pathogen | This compound | Ciprofloxacin | Moxifloxacin | Levofloxacin |
|---|---|---|---|---|
| MRSA | 0.06/2 | >32/>32 | 0.5/4 | >32/>32 |
| ESBL-E. coli | 0.5/2 | >32/>32 | 1/4 | >32/>32 |
| Mycoplasma genitalium | 0.125/0.25 | 8/16 | 0.5/1 | 16/32 |
Clinical Efficacy
Meta-analyses of randomized controlled trials (RCTs) demonstrate non-inferiority to carbapenems, cephalosporins, and other fluoroquinolones:
- Acute pyelonephritis (APN) : Clinical cure rates of 94.6% vs. 92.5% for comparators (OR: 1.01; 95% CI: 0.24–4.32) .
- Community-acquired pneumonia : 88.6% efficacy, comparable to ceftriaxone (OR: 0.36; 95% CI: 0.11–1.21) .
- Mycoplasma genitalium infections : 92.9% success rate against strains with parC mutations, vs. 41.2% for moxifloxacin .
Table 2. Clinical Response Rates in Key Indications
| Indication | This compound | Comparator | Odds Ratio (95% CI) |
|---|---|---|---|
| cUTI/APN | 84.2% | 75.0% | 1.77 (0.57–5.56) |
| Pneumonia | 88.6% | 85.0% | 0.36 (0.11–1.21) |
| M. genitalium | 92.9% | 41.2%* | N/A |
Resistance Profiles
This compound shows lower resistance rates:
- MRSA : Resistance rate of 17.2% vs. 50% for levofloxacin .
- ESBL-producing Enterobacteriaceae : 5.6% resistance vs. 10.7% for ceftriaxone .
- Helicobacter pylori: Resistance requires double mutations in gyrA, making it less prone to rapid resistance development .
Pharmacokinetics/Pharmacodynamics (PK/PD)
This compound achieves favorable PK/PD targets:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
